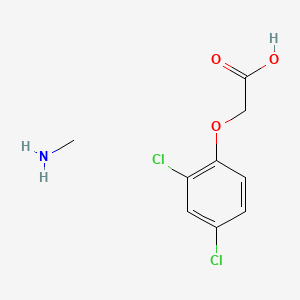
2,4-D methylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
2,4-D methylamine salt is synthesized by reacting 2,4-dichlorophenoxyacetic acid with dimethylamine. The reaction typically involves dissolving 2,4-dichlorophenoxyacetic acid in a suitable solvent and then adding dimethylamine under controlled conditions to form the salt . Industrial production methods often involve large-scale reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
2,4-D methylamine salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the formation of simpler phenoxy compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,4-D methylamine salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides and their environmental impact.
Biology: Researchers use it to study plant physiology and the mechanisms of herbicide action.
Industry: It is widely used in agriculture for weed control in crops like cereals, grass, and turf.
Mécanisme D'action
The mechanism of action of 2,4-D methylamine salt involves mimicking the plant hormone auxin. When applied to plants, it disrupts normal growth processes by causing uncontrolled cell division and growth, leading to the death of the plant . The compound is absorbed through the leaves and translocated throughout the plant, affecting various molecular targets and pathways involved in growth regulation .
Comparaison Avec Des Composés Similaires
2,4-D methylamine salt is often compared with other phenoxy herbicides, such as:
2,4-D ethylhexyl ester: More efficacious but more likely to drift off target.
2,4-D isopropylamine salt: Similar in action but with different solubility and volatility properties.
2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Another phenoxy herbicide but with higher toxicity and environmental concerns. The uniqueness of this compound lies in its balance of efficacy and stability, making it a preferred choice for many applications.
Propriétés
Numéro CAS |
51173-63-8 |
|---|---|
Formule moléculaire |
C9H11Cl2NO3 |
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;methanamine |
InChI |
InChI=1S/C8H6Cl2O3.CH5N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2/h1-3H,4H2,(H,11,12);2H2,1H3 |
Clé InChI |
VQWMPJSLLQFUIB-UHFFFAOYSA-N |
SMILES canonique |
CN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


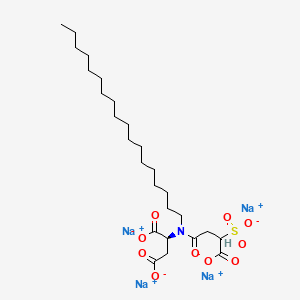
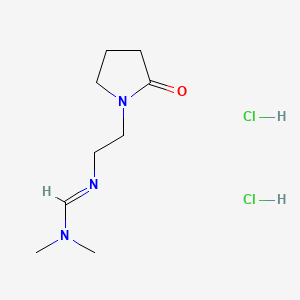
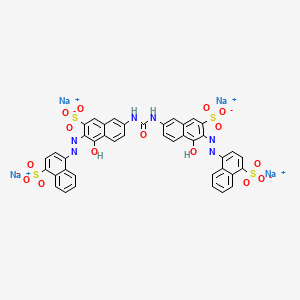
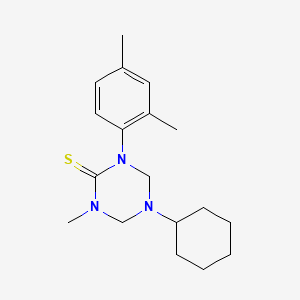
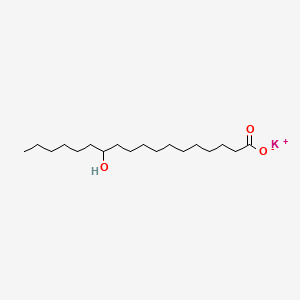
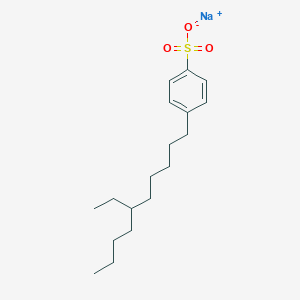
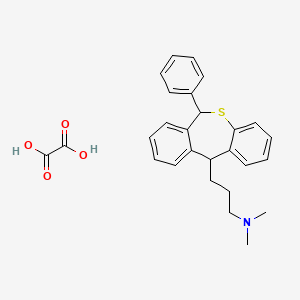
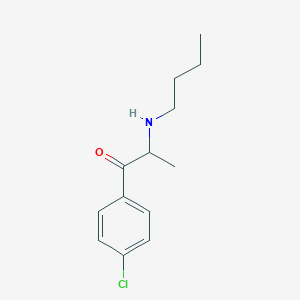
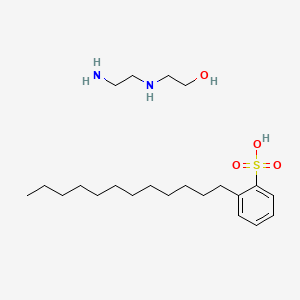
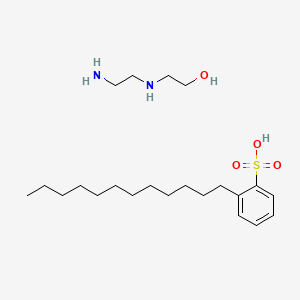
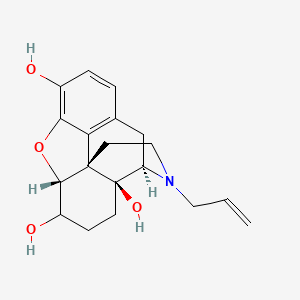


![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
